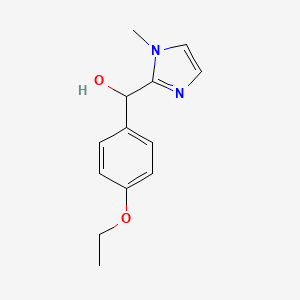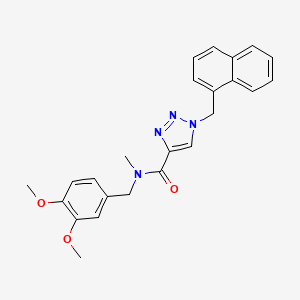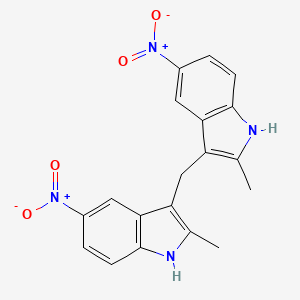![molecular formula C16H26N2O B4977581 (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4977581.png)
(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine, also known as MPP+, is a chemical compound that has been extensively studied due to its potential applications in scientific research. MPP+ is a potent neurotoxin that selectively damages dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders.
Mechanism of Action
(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ enters dopaminergic neurons through the dopamine transporter (DAT) and is concentrated in the mitochondria. Once inside the mitochondria, (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ inhibits complex I of the electron transport chain, leading to the production of reactive oxygen species (ROS) and ultimately cell death. The selective toxicity of (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ for dopaminergic neurons is thought to be due to the high expression of DAT in these neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ are well-characterized. (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in ROS production. This ultimately leads to cell death, particularly in dopaminergic neurons. (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ has also been shown to cause oxidative stress, inflammation, and apoptosis in various cell types.
Advantages and Limitations for Lab Experiments
(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. Its selective toxicity for dopaminergic neurons makes it a useful model for studying the underlying mechanisms of Parkinson's disease. However, (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ is a potent neurotoxin that can be hazardous to handle and requires careful handling and disposal. Additionally, the use of (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ in animal models of Parkinson's disease has been criticized for not accurately reflecting the pathology of the human disease.
Future Directions
There are many future directions for research on (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+. One area of interest is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disorder. Another area of interest is the use of (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research on the use of (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ as a pesticide, as it has been shown to be effective against certain insect pests. However, the potential environmental and health risks associated with the use of (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ as a pesticide must be carefully considered.
Synthesis Methods
(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ can be synthesized through the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is a prodrug that is converted to (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ in the brain. MPTP is oxidized by monoamine oxidase-B (MAO-B) to form (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+, which then enters dopaminergic neurons through the dopamine transporter (DAT). Once inside the neuron, (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ is concentrated in the mitochondria and inhibits complex I of the electron transport chain, leading to the production of reactive oxygen species (ROS) and ultimately cell death.
Scientific Research Applications
(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ has been widely used in scientific research as a tool for studying Parkinson's disease and other neurodegenerative disorders. (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ selectively damages dopaminergic neurons in the brain, mimicking the pathology of Parkinson's disease. By studying the effects of (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ on dopaminergic neurons, researchers can gain insights into the underlying mechanisms of Parkinson's disease and develop new treatments for the disorder.
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-phenylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-15(7-8-16-5-3-2-4-6-16)17-9-10-18-11-13-19-14-12-18/h2-6,15,17H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXIKYAOFZNMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[3-(1,3-benzothiazol-2-ylthio)-2,5-dioxo-1-pyrrolidinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977502.png)

![2-(5-{[1-(4-bromo-2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4977512.png)
![4-[3-(2-ethylphenoxy)propyl]morpholine oxalate](/img/structure/B4977519.png)
![(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4977520.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4977521.png)
![6-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4977522.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4977529.png)


![5-{[2-methyl-1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4977548.png)
![N-{1-[1-(3-hydroxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4977555.png)

